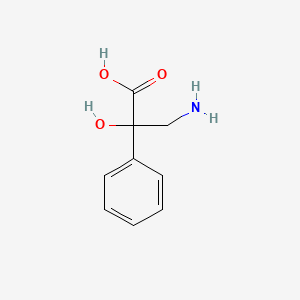

3-Amino-2-hydroxy-2-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-2-hydroxy-2-phenylpropanoic acid” is also known as Tropic acid, which is a chemical with a condensed structural formula HOCH2CHPhCOOH . It is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Synthesis Analysis

The synthesis of this compound involves optical resolution by preferential crystallization . It has been used in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid . Another method involves using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents .Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . It is a chiral substance, existing as either a racemic mixture or as a single enantiomer .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the chemical synthesis of atropine and hyoscyamine . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has a molar refractivity of 47.0±0.3 cm3, and a molar volume of 135.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Aminopeptidase N/CD13 Inhibitors

3-Amino-2-hydroxy-2-phenylpropanoic acid derivatives have been studied as potential inhibitors of Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells . APN plays a critical role in tumor invasion, metastasis, and tumor angiogenesis . The in vitro enzymatic inhibitions on APN from porcine kidney showed that compound 7e had the most potent inhibitory activity against APN .

Anti-Cancer Agent Research

The same compound 7e also showed better inhibitory activity against APN on human ovary clear cell carcinoma cell ES-2 than bestatin . This suggests that 3-Amino-2-hydroxy-2-phenylpropanoic acid derivatives could be used as the lead compound in future anti-cancer agent research .

Hydroxy Amino Acids (HAAs) Production

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . 3-Amino-2-hydroxy-2-phenylpropanoic acid could potentially be involved in the production of these HAAs .

Organic Solvents and Catalysts

3-Amino-2-hydroxy-2-phenylpropanoic acid derivatives are used in many technological applications that include as organic solvents, organic catalysts .

Separation Science in Analytical Chemistry

These compounds are also used in separation science in analytical chemistry .

Biopolymers Processing

3-Amino-2-hydroxy-2-phenylpropanoic acid derivatives are used in the processing of biopolymers .

Lubricants and Heat Transfer Fluids

These compounds are used as lubricants and heat transfer fluids .

Synthesis of Optically Active Compounds

3-Amino-2-hydroxy-2-phenylpropanoic acid that exists as four stereoisomers is a physiologically important α-amino acid . It can be used in the synthesis of optically active compounds .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOIJVCLBQBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-hydroxy-2-phenylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)

methanone](/img/structure/B2852354.png)